molecular formula C20H24N4OS B4775263 6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine

6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B4775263
M. Wt: 368.5 g/mol
InChI Key: GISBONPIXAEVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as "MPTP" and has been extensively studied for its ability to interact with various biological targets.

Mechanism of Action

MPTP exerts its therapeutic effects by interacting with various biological targets. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including ribonucleotide reductase and thymidylate synthase. MPTP has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the suppression of tumor growth. MPTP has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can induce oxidative stress and lead to cell death. In the brain, MPTP has been shown to increase the levels of dopamine, which can alleviate the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a research tool. It is a highly specific inhibitor of monoamine oxidase, which makes it a useful tool for studying the role of dopamine in the brain. MPTP is also a potent inhibitor of ribonucleotide reductase and thymidylate synthase, which makes it a useful tool for studying cancer cell proliferation. However, MPTP has several limitations as a research tool. It is a toxic compound that can cause severe neurological damage in humans, which limits its use in clinical research. MPTP is also a highly reactive compound that can undergo spontaneous oxidation, which can lead to the formation of toxic byproducts.

Future Directions

There are several future directions for research on MPTP. One area of research is the development of MPTP analogs that have improved therapeutic properties and reduced toxicity. Another area of research is the use of MPTP as a tool for studying the role of dopamine in other neurological disorders, such as schizophrenia and depression. Finally, MPTP could be used as a tool for studying the role of ribonucleotide reductase and thymidylate synthase in other types of cancer.

Scientific Research Applications

MPTP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant activity against several types of cancer, including breast cancer, lung cancer, and leukemia. MPTP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

6-methyl-N-(3-morpholin-4-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-15-17(16-6-3-2-4-7-16)18-19(22-14-23-20(18)26-15)21-8-5-9-24-10-12-25-13-11-24/h2-4,6-7,14H,5,8-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISBONPIXAEVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)NCCCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(3-morpholin-4-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine
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6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine
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6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine
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6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine
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6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine

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